molecular formula C21H21NO4S B15039286 Ethyl 5-ethyl-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-ethyl-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B15039286
M. Wt: 383.5 g/mol
InChI Key: QDRQXBHEWHGCIH-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is notable for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions. For instance, the Paal–Knorr reaction uses 1,4-dicarbonyl compounds and phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disrupting bacterial cell membranes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as suprofen and articaine . Suprofen is known for its anti-inflammatory properties, while articaine is used as a dental anesthetic. The uniqueness of ETHYL 5-ETHYL-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[(6-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-4-17-12-18(21(24)26-5-2)20(27-17)22-19(23)15-7-6-14-11-16(25-3)9-8-13(14)10-15/h6-12H,4-5H2,1-3H3,(H,22,23)

InChI Key

QDRQXBHEWHGCIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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